4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide
CAS No.: 669703-02-0
Cat. No.: VC21499192
Molecular Formula: C11H17NO3S
Molecular Weight: 243.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 669703-02-0 |
|---|---|
| Molecular Formula | C11H17NO3S |
| Molecular Weight | 243.32g/mol |
| IUPAC Name | 4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C11H17NO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3,(H2,12,13,14) |
| Standard InChI Key | HUGWDIORKXMWNN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)N)C(C)C)OC |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)N)C(C)C)OC |
Introduction
Chemical Structure and Properties
Structural Features
4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide features a benzene ring as its core structure, with four key substituents positioned at specific locations. The methoxy group (-OCH₃) is located at the para (4) position relative to the sulfonamide group, providing an electron-donating effect through resonance. The methyl group occupies the ortho (2) position, while the isopropyl group is situated at the meta (5) position. The sulfonamide group (-SO₂NH₂) serves as the primary functional center of the molecule.
This particular arrangement of substituents creates a unique electronic environment within the molecule. The electron-donating methoxy and alkyl groups influence the electron density distribution across the benzene ring, potentially affecting the reactivity of the sulfonamide group. The steric effects of the isopropyl group may also influence the molecule's three-dimensional conformation and reactivity patterns.
Physical Properties
The physical properties of 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₃S |
| Molecular Weight | 243.32 g/mol |
| CAS Number | 669703-02-0 |
| IUPAC Name | 4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C11H17NO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3,(H2,12,13,14) |
| Standard InChIKey | HUGWDIORKXMWNN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)N)C(C)C)OC |
The compound is expected to be a solid at room temperature, as is typical for many sulfonamides of similar molecular weight. Its solubility profile would likely show limited water solubility due to the presence of hydrophobic groups (methyl, isopropyl), but improved solubility in organic solvents such as alcohols, ethers, and chlorinated solvents.
Chemical Properties
The chemical behavior of 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is largely influenced by the presence of its four distinct functional groups. The sulfonamide group (-SO₂NH₂) represents the most reactive center of the molecule, capable of participating in various reactions.
The sulfonamide group can act as both a hydrogen bond donor and acceptor, contributing to potential intermolecular interactions. The NH₂ portion of the sulfonamide is weakly acidic, with a pKa typically in the range of 10-12 for aryl sulfonamides. This acidity allows for deprotonation under basic conditions, forming a negatively charged species that can participate in nucleophilic reactions.
The methoxy group provides a site for potential demethylation reactions under specific conditions. The presence of alkyl groups (methyl and isopropyl) primarily affects the electron density distribution of the aromatic ring, influencing reactivity patterns. Additionally, these groups may undergo oxidation reactions under strong oxidizing conditions.
Applications and Uses
4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide finds its primary utility in chemical research and development contexts. As with many structurally specialized compounds, its applications are closely tied to its unique chemical structure and reactivity profile.
Chemical Intermediates
The compound serves as a valuable intermediate in organic synthesis pathways. The presence of multiple functional groups (sulfonamide, methoxy, and alkyl groups) provides multiple points for potential chemical modifications, making it useful in the synthesis of more complex molecules. The sulfonamide group, in particular, can undergo various transformations, including:
-
N-alkylation to form secondary or tertiary sulfonamides
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Conversion to sulfonyl derivatives
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Use in coupling reactions for the formation of larger molecular structures
Materials Science
In materials science, specialized sulfonamides can serve as:
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Monomers for polymer synthesis
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Additives for modifying material properties
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Components in specialized coatings or films
The compound's ability to form hydrogen bonds through its sulfonamide group could be valuable in creating materials with specific physical or chemical properties.
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